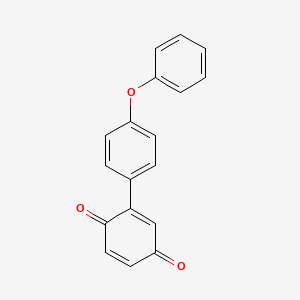
2-(4-Phenoxyphenyl)-2,5-cyclohexadiene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Phenoxyphenyl)-2,5-cyclohexadiene-1,4-dione is an organic compound characterized by a cyclohexadiene ring substituted with a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenoxyphenyl)-2,5-cyclohexadiene-1,4-dione typically involves the reaction of a suitable precursor with phenol derivatives. One common method includes the use of a cyclohexadiene derivative and a phenoxyphenyl halide in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenoxyphenyl)-2,5-cyclohexadiene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce cyclohexane derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
2-(4-Phenoxyphenyl)-2,5-cyclohexadiene-1,4-dione has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Phenoxyphenyl)-2,5-cyclohexadiene-1,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The compound’s structure allows it to fit into active sites of target proteins, thereby modulating their activity . Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-N-(2-(4-Phenoxyphenyl)ethyl)quinazoline-4,6-diamine: A potent inhibitor of mitochondrial complex I.
N-(4-Phenoxyphenyl)-β-alanines: Compounds with potential biological activities.
Uniqueness
2-(4-Phenoxyphenyl)-2,5-cyclohexadiene-1,4-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C18H12O3 |
|---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
2-(4-phenoxyphenyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H12O3/c19-14-8-11-18(20)17(12-14)13-6-9-16(10-7-13)21-15-4-2-1-3-5-15/h1-12H |
InChI Key |
QNFADEUCTPASBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC(=O)C=CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















